molecular formula C11H9BrN2O2S B2878496 2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851814-13-6

2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

Cat. No.: B2878496
CAS No.: 851814-13-6
M. Wt: 313.17
InChI Key: PEEPFTNBRLCVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C11H9BrN2O2S . It has a molecular weight of 313.17 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring attached to a bromophenyl group and an acetic acid group . The benzimidazole ring is a heterocyclic compound consisting of fused benzene and imidazole rings .

Scientific Research Applications

Synthesis of Tetrasubstituted Imidazoles

Sulfuric acid derivatives, such as [3-(3-silicapropyl)sulfanyl]propyl]ester, have been used as recyclable catalysts for the synthesis of various polysubstituted imidazoles, indicating potential applications in creating compounds similar to 2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid. These syntheses are conducted under solvent-free conditions, highlighting a move towards more environmentally friendly chemical processes (Tavakoli, Bagherneghad, & Niknam, 2012).

Eco-friendly Synthesis Methods

Brønsted acidic ionic liquids have been employed as catalysts for the efficient and eco-friendly synthesis of trisubstituted-1H-imidazoles, showcasing the compound's relevance in developing sustainable chemical synthesis methods. This approach emphasizes high yields, short reaction times, and the use of non-toxic, recyclable catalysts (Banothu, Gali, Velpula, & Bavantula, 2017).

Corrosion Inhibition

Imidazole derivatives have shown significant potential as corrosion inhibitors for metals, such as mild steel, in acidic environments. Studies demonstrate these compounds can efficiently protect metal surfaces from corrosion, making them valuable in materials science and engineering applications. The effectiveness of these inhibitors is attributed to their adsorption and formation of protective layers on metal surfaces (Krim et al., 2016).

Antimicrobial and Antituberculosis Activity

Newly synthesized imidazole derivatives, including those structurally related to this compound, have been evaluated for their antimicrobial activities. Some of these compounds have shown promising results against various pathogens, including Mycobacterium tuberculosis, indicating potential applications in the development of new antimicrobial and antituberculosis agents (Güzeldemirci & Küçükbasmacı, 2010).

Antioxidant Properties

Bromophenol derivatives, related to the bromophenyl component of this compound, isolated from marine algae, have demonstrated significant antioxidant activities. These compounds are capable of scavenging free radicals, suggesting their potential use in pharmaceuticals and food preservation (Li, Li, Gloer, & Wang, 2011).

Properties

IUPAC Name

2-[1-(4-bromophenyl)imidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-8-1-3-9(4-2-8)14-6-5-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEPFTNBRLCVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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